

comparative study of Isogambogenic acid and other Rho GTPase inhibitors

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Compound of Interest		
Compound Name:	Isogambogenic acid	
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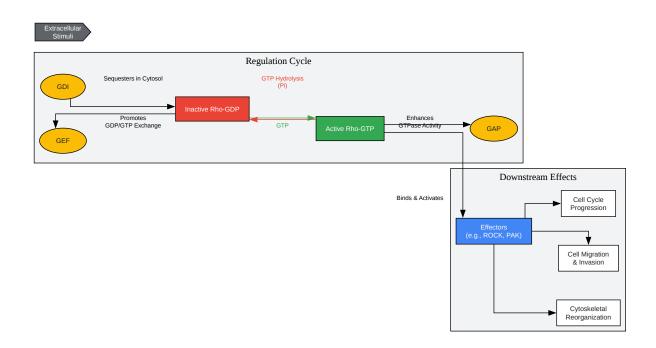
Introduction to Rho GTPase Signaling

The Rho family of GTPases, a subfamily of the Ras superfamily, are small (~21 kDa) signaling proteins that act as molecular switches in a multitude of cellular processes.[1] Key members include RhoA, Rac1, and Cdc42.[1] These proteins cycle between an inactive, GDP-bound state and an active, GTP-bound state.[2][3] This cycle is tightly controlled by three main classes of regulatory proteins:

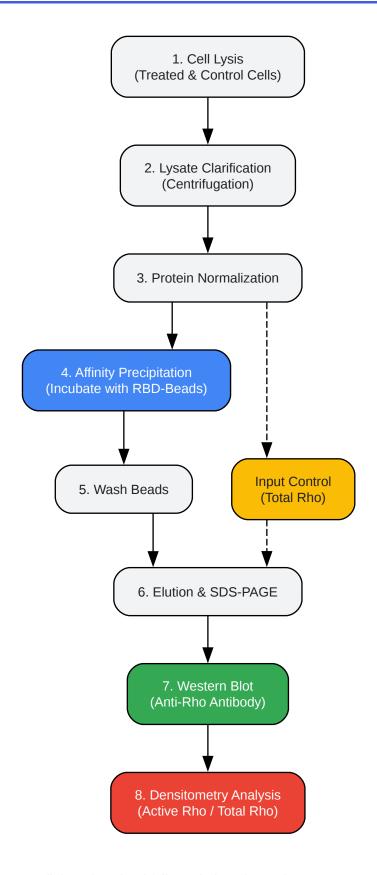
- Guanine Nucleotide Exchange Factors (GEFs): These proteins activate Rho GTPases by facilitating the exchange of GDP for GTP.[1][3]
- GTPase-Activating Proteins (GAPs): GAPs inactivate Rho GTPases by enhancing their intrinsic ability to hydrolyze GTP to GDP.[1][3]
- Guanine Nucleotide Dissociation Inhibitors (GDIs): GDIs sequester the inactive, GDP-bound form of Rho GTPases in the cytosol, preventing their activation.[2][3]

Once activated, Rho GTPases interact with a variety of downstream effector proteins, such as Rho-associated coiled-coil forming kinase (ROCK) and p21-activated kinase (PAK), to regulate critical cellular functions.[4][5] These functions include organizing the actin cytoskeleton, cell migration, cell polarity, and cell cycle progression.[4][6] Given their central role in these processes, dysregulation of Rho GTPase signaling is implicated in numerous diseases, particularly in cancer, where they contribute to tumor growth, invasion, and metastasis.[2][4][7] This makes Rho GTPases and their regulators attractive targets for therapeutic intervention.









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